

Application Note: In Vitro Profiling of **Conteltinib** (CT-707)

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Compound of Interest

Compound Name: *Conteltinib*

Cat. No.: *B606762*

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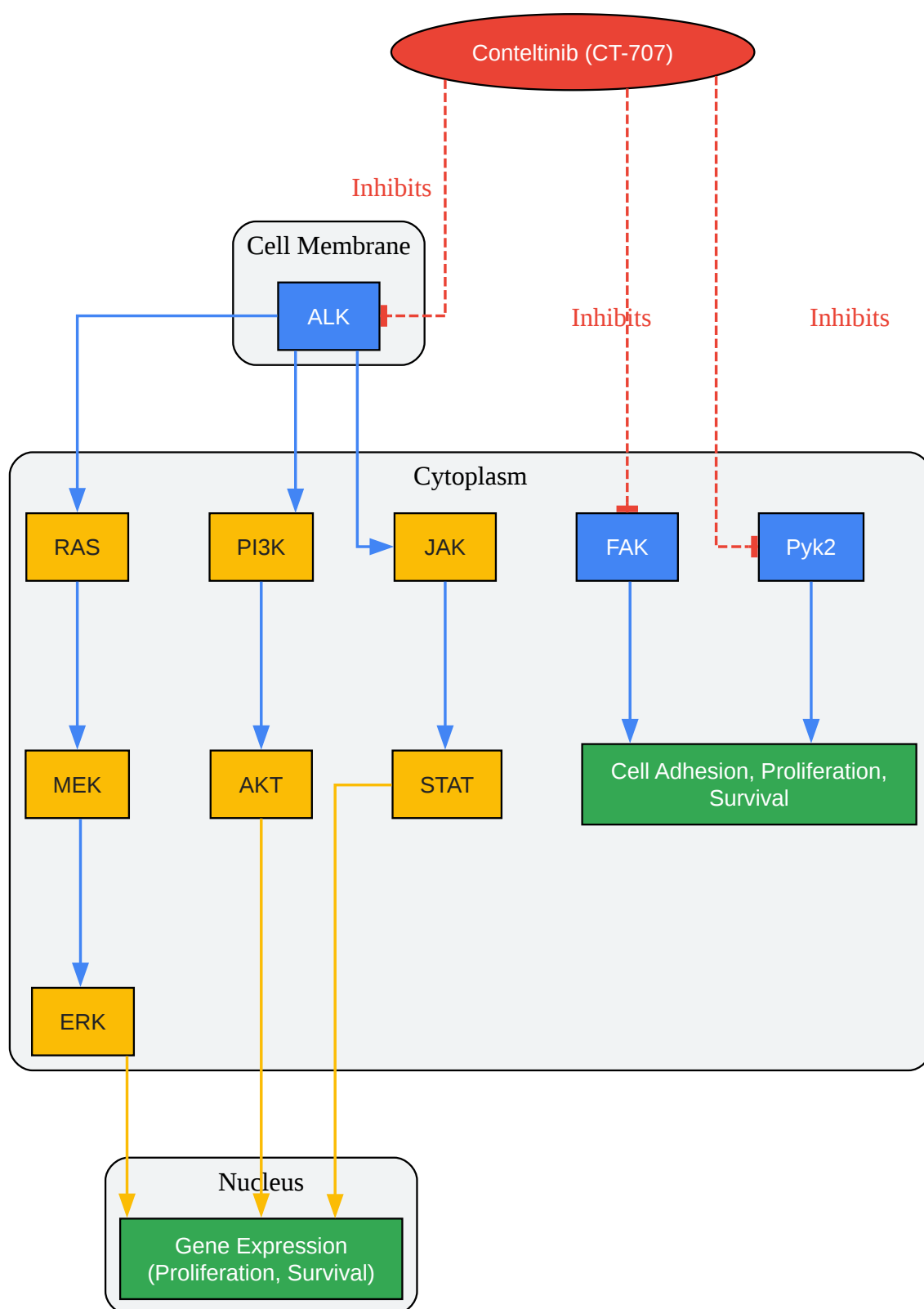
Introduction

Conteltinib (CT-707) is a potent, orally available, ATP-competitive multi-kinase inhibitor.^[1] It is recognized as a second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI) and also demonstrates significant inhibitory activity against Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).^[1] Aberrant ALK activity, resulting from genetic alterations, is a key oncogenic driver in certain malignancies, including non-small cell lung cancer (NSCLC).^[1] Activated ALK triggers downstream signaling cascades, primarily the PI3K/AKT, JAK/STAT, and RAS/MEK/ERK pathways, promoting cell proliferation and survival.^[1] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. This application note provides detailed protocols for in vitro assays to characterize the activity of **Conteltinib**.

Mechanism of Action

Conteltinib exerts its therapeutic effect by binding to the ATP-binding pocket of its target kinases, thereby inhibiting their phosphorylation activity and blocking downstream signaling pathways. In ALK-driven cancers, this leads to the suppression of oncogenic signaling, resulting in decreased cell proliferation and induction of apoptosis.^[1] Its inhibitory action on FAK suggests potential therapeutic applications in tumors where FAK is overexpressed or hyperactivated.

Signaling Pathway



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Caption: **Conteltinib** (CT-707) inhibits ALK, FAK, and Pyk2 signaling pathways.

Quantitative Data Summary

Assay Type	Target/Cell Line	Metric	Value	Reference
Biochemical Kinase Assay	FAK	IC50	1.6 nM	[2]
Biochemical Kinase Assay	ALK	IC50	More potent than against FAK and Pyk2	[1]
Biochemical Kinase Assay	Pyk2	IC50	Less potent than against ALK	[1]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a general method for determining the in vitro potency of **Conteltinib** against target kinases such as ALK, FAK, and Pyk2 using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.

Materials:

- Recombinant human ALK, FAK, or Pyk2 enzyme
- Suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1)
- **Conteltinib** (CT-707)
- ADP-Glo™ Kinase Assay Kit (including ADP-Glo™ Reagent and Kinase Detection Reagent)
- ATP
- Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- White, opaque 384-well assay plates

- Plate-reading luminometer

Procedure:

- Compound Preparation: Prepare a serial dilution of **Conteltinib** in kinase reaction buffer. The final concentration should typically range from 1 μ M to 0.01 nM.
- Kinase Reaction Setup:
 - Add 2.5 μ L of the serially diluted **Conteltinib** or vehicle (DMSO) to the wells of a 384-well plate.
 - Add 2.5 μ L of a 2x kinase/substrate solution (containing the appropriate concentration of enzyme and substrate in kinase reaction buffer) to each well.
 - Initiate the kinase reaction by adding 5 μ L of a 2x ATP solution (in kinase reaction buffer) to each well. The final ATP concentration should be at or near the K_m for the specific kinase.
- Kinase Reaction Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.
- Termination of Kinase Reaction and ATP Depletion:
 - Equilibrate the plate and the ADP-Glo™ Reagent to room temperature.
 - Add 10 μ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate at room temperature for 40 minutes.
- ADP to ATP Conversion and Signal Generation:
 - Add 20 μ L of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and contains luciferase/luciferin to generate a luminescent signal.
 - Incubate at room temperature for 30-60 minutes.

- Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
- Data Analysis: Calculate the percent inhibition for each **Conteltinib** concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol describes a method to assess the effect of **Conteltinib** on the viability of cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

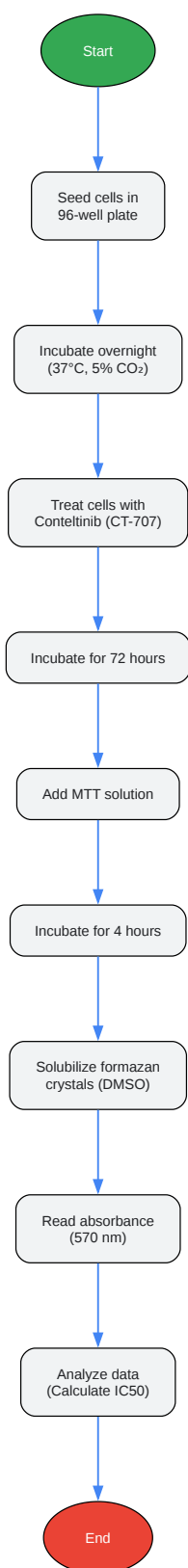
- Human cancer cell lines (e.g., HepG2, Bel-7402)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **Conteltinib** (CT-707)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well clear flat-bottom plates
- Microplate reader

Procedure:

- Cell Seeding:
 - Harvest and count cells in the logarithmic growth phase.
 - Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

- Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of **Conteltinib** in complete culture medium.
 - Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of **Conteltinib**. Include a vehicle control (e.g., 0.1% DMSO).
 - Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
- MTT Incubation:
 - Add 10 µL of MTT solution to each well.
 - Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
- Formazan Solubilization:
 - Carefully remove the medium from each well.
 - Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
 - Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the log of the **Conteltinib** concentration to determine the IC₅₀ value.

Experimental Workflow: MTT Assay



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Caption: Workflow for determining cell viability using the MTT assay.

References

- 1. Conteltinib (CT-707) in patients with advanced ALK-positive non-small cell lung cancer: a multicenter, open-label, first-in-human phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: In Vitro Profiling of Conteltinib (CT-707)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606762#conteltinib-ct-707-in-vitro-assay-protocol]

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